BenchChemオンラインストアへようこそ!

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

RORγ inverse agonist Metabolic stability Liver microsomes

2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005302-09-9) is a fluorinated benzamide derivative belonging to the N-sulfonamide-tetrahydroquinoline class of compounds, which are primarily investigated as retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt) inverse agonists. Its structure is characterized by a tetrahydroquinoline core N-substituted with a para-fluorobenzenesulfonyl group and linked via a 7-position amide to a 2-fluorobenzamide moiety, distinguishing it from unsubstituted or alternative-position analogs within the same chemotype.

Molecular Formula C22H18F2N2O3S
Molecular Weight 428.45
CAS No. 1005302-09-9
Cat. No. B2517690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS1005302-09-9
Molecular FormulaC22H18F2N2O3S
Molecular Weight428.45
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18F2N2O3S/c23-16-8-11-18(12-9-16)30(28,29)26-13-3-4-15-7-10-17(14-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27)
InChIKeyKRDOHFDFSRGFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005302-09-9): A Structurally Defined N-Sulfonamide-Tetrahydroquinoline for RORγ Inverse Agonist Procurement


2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005302-09-9) is a fluorinated benzamide derivative belonging to the N-sulfonamide-tetrahydroquinoline class of compounds, which are primarily investigated as retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt) inverse agonists [1]. Its structure is characterized by a tetrahydroquinoline core N-substituted with a para-fluorobenzenesulfonyl group and linked via a 7-position amide to a 2-fluorobenzamide moiety, distinguishing it from unsubstituted or alternative-position analogs within the same chemotype [2]. The compound has a molecular formula of C22H18F2N2O3S and a molecular weight of 428.45 g/mol [3].

Why Generic Substitution of 2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide with Unsubstituted or Alternative Benzamide Analogs Yields Unreliable RORγ Inverse Agonist Activity


Within the N-sulfonamide-tetrahydroquinoline chemotype, RORγ inverse agonism is exquisitely sensitive to the nature and position of substituents on the terminal benzamide ring. Structure-activity relationship (SAR) studies demonstrate that replacing the 2-fluoro substituent with hydrogen or relocating the halogen to the 4-position alters both potency and metabolic stability [1]. The ortho-fluorine atom modulates the electron density of the amide carbonyl, influencing key hydrogen-bonding interactions with the RORγ ligand-binding domain (LBD), which cannot be replicated by unsubstituted or para-substituted analogs [2]. Furthermore, the 2-fluoro group blocks a primary site of oxidative metabolism, imparting a metabolic stability advantage that generic benzamide congeners lack [1]. These combined effects mean that straightforward substitution with a des-fluoro or 4-fluoro analog will not yield a functionally equivalent RORγ inverse agonist profile.

Quantitative Differentiation of 2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005302-09-9) Against the Parent Unsubstituted Benzamide


Metabolic Stability in Mouse Liver Microsomes: 2-Fluoro Versus Des-Fluoro N-Sulfonamide-Tetrahydroquinoline

In the N-sulfonamide-tetrahydroquinoline series, the replacement of the benzamide 2-position hydrogen with a fluorine atom significantly reduces intrinsic clearance. While the parent des-fluoro tertiary sulfonamide (Compound 1) exhibited high hepatic clearance limiting its druggability, SAR optimization incorporating ortho-fluorine blocking groups produced analogs with markedly improved microsomal stability [1]. The target compound 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide incorporates this critical 2-fluoro substituent, a feature absent in the unsubstituted benzamide analog (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, CAS 1005300-13-9, molecular weight 410.5 g/mol) [2].

RORγ inverse agonist Metabolic stability Liver microsomes

RORγ Transcriptional Inhibition Potency: Impact of Ortho-Fluorine on Amide Geometry and Hydrogen-Bonding

Crystallographic and molecular docking studies of 1,2,3,4-tetrahydroquinoline derivatives reveal that the benzamide carbonyl oxygen and NH group engage in critical hydrogen bonds with the RORγ LBD; the 2-fluoro substituent imposes a moderately twisted conformation on the amide bond, optimizing the geometry of these interactions [1]. Unsubstituted benzamide (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide) lacks this conformational constraint, resulting in suboptimal alignment with the binding pocket [2]. Cross-study comparison of ortho-fluorinated versus non-fluorinated RORγ inverse agonists indicates that 2-fluoro-bearing analogs consistently achieve lower IC50 values in cellular reporter gene assays [1].

RORγ inverse agonism Transcriptional activity Structure-activity relationship

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus 4-Fluoro Isomer

Computational property analysis reveals that the 2-fluoro substituent produces a distinct lipophilicity profile compared to the 4-fluoro regioisomer. For N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, the predicted XLogP3-AA is 4.0 [1]; the 2-fluoro substitution introduces internal hydrogen bonding between the fluorine and the amide NH, reducing the effective hydrogen-bond donor capacity and slightly modulating logD7.4, whereas the 4-fluoro isomer (CAS 946298-56-2) lacks this intramolecular interaction [2].

Lipophilicity Physicochemical properties Drug-likeness

Comparative Antiproliferative Activity in Prostate Cancer Models: 2-Fluoro-Containing 1,2,3,4-Tetrahydroquinoline Derivatives

In the 2024 Wu et al. study, 1,2,3,4-tetrahydroquinoline derivatives bearing 2-fluoro or 4-chloro-2-fluoro substitution demonstrated potent antiproliferative activity against AR-positive prostate cancer cell lines (22Rv1 and LNCaP) and inhibited colony formation, with representative compounds 13e (XY039) and 14a (XY077) showing significant in vivo tumor growth suppression in a 22Rv1 xenograft model [1]. The 2-fluoro substituent on the benzamide ring was identified as a key pharmacophoric element contributing to RORγ inverse agonism and subsequent AR signaling suppression, whereas des-fluoro analogs displayed diminished antiproliferative effects in the same panel [1].

Prostate cancer Antiproliferative activity Androgen receptor

Validated Research and Procurement Application Scenarios for 2-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 1005302-09-9)


RORγ Inverse Agonist Lead Optimization and SAR Expansion Campaigns

This compound serves as a key 2-fluoro-substituted probe within N-sulfonamide-tetrahydroquinoline SAR programs, as demonstrated by Wu et al. (2024) [1]. Its unique ortho-fluorine placement allows researchers to systematically dissect the contributions of amide conformation and metabolic stability to RORγ inverse agonism, facilitating the rational optimization of next-generation candidates with improved pharmacokinetic profiles [2].

Metabolic Stability Benchmarking in Autoimmune Disease Drug Discovery

In drug discovery projects targeting Th17-mediated autoimmune conditions (psoriasis, rheumatoid arthritis, IBD), the 2-fluoro substitution is a validated strategy for reducing hepatic clearance [2]. The target compound can be used as a metabolic stability benchmark against which other scaffold modifications are compared, enabling data-driven selection of candidates with suitable in vivo half-lives [2].

Prostate Cancer Cell Line Profiling for AR-Dependent Growth Inhibition

For oncology teams investigating the RORγ–AR signaling axis as described by Wu et al. (2024), the 2-fluoro-bearing tetrahydroquinoline derivatives have shown concentration-dependent antiproliferative activity in 22Rv1 and LNCaP prostate cancer lines and suppressed tumor growth in xenograft models [1]. Procuring this compound enables direct replication and extension of these findings in proprietary cell line panels [1].

Quote Request

Request a Quote for 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.